molecular formula C24H26FN3O5 B10985736 (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10985736
M. Wt: 455.5 g/mol
InChI Key: PRCCHFADSALTTF-UHFFFAOYSA-N
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Description

(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a fluoro and hydroxy group, linked to a piperazine ring substituted with a trimethoxybenzyl group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro and hydroxy substituents. The piperazine ring is then synthesized and functionalized with the trimethoxybenzyl group. Finally, the two fragments are coupled to form the target compound. Common reagents used in these steps include fluorinating agents, hydroxylating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production. Additionally, purification methods like recrystallization, column chromatography, and HPLC are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 in solvents like dichloromethane or acetone.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or THF.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The trimethoxybenzyl group can enhance the compound’s binding affinity and specificity towards its targets. Overall, the compound exerts its effects through a combination of DNA intercalation, receptor binding, and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxyphenyl)piperazin-1-yl]methanone
  • (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperidin-1-yl]methanone
  • (8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)morpholin-1-yl]methanone

Uniqueness

(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the fluoro and hydroxy groups on the quinoline core, along with the trimethoxybenzyl substitution on the piperazine ring, provides a distinct profile that can be exploited for various applications. This compound’s ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C24H26FN3O5

Molecular Weight

455.5 g/mol

IUPAC Name

8-fluoro-3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C24H26FN3O5/c1-31-19-8-7-15(22(32-2)23(19)33-3)14-27-9-11-28(12-10-27)24(30)17-13-26-20-16(21(17)29)5-4-6-18(20)25/h4-8,13H,9-12,14H2,1-3H3,(H,26,29)

InChI Key

PRCCHFADSALTTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=CC=C4F)OC)OC

Origin of Product

United States

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